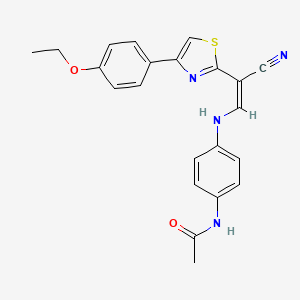

(Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

描述

属性

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S/c1-3-28-20-10-4-16(5-11-20)21-14-29-22(26-21)17(12-23)13-24-18-6-8-19(9-7-18)25-15(2)27/h4-11,13-14,24H,3H2,1-2H3,(H,25,27)/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMOQCCBHVSYHH-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its potential applications.

Chemical Structure and Synthesis

The compound features a thiazole ring, a cyano group, and an ethoxyphenyl moiety. The synthesis typically involves multiple steps, including the formation of the thiazole ring via reaction with isothiocyanates, followed by vinylation through Knoevenagel condensation. The final product is obtained through coupling with an appropriate amine under acidic or basic conditions .

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that the presence of electron-donating groups on the phenyl ring enhances activity. For example, certain thiazole analogs exhibited IC50 values below 2 µg/mL against A-431 and Jurkat cell lines .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 9 | A-431 | 1.61 ± 1.92 | Bcl-2 inhibition |

| Compound 10 | Jurkat | 1.98 ± 1.22 | Apoptosis induction |

Anticonvulsant Activity

Thiazole derivatives have also been evaluated for anticonvulsant properties. A study on various thiazole-integrated compounds revealed promising anticonvulsant activity, with some derivatives effectively preventing seizures in animal models .

Antimicrobial Activity

There is emerging evidence that compounds similar to this compound may exhibit antimicrobial activity. Thiazole-based compounds have been synthesized and tested against bacterial strains, showing varying degrees of efficacy .

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and cyano group are crucial for binding interactions that may inhibit or modulate enzyme activity .

Case Studies and Research Findings

- Antitumor Efficacy : A series of thiazole derivatives were tested against human cancer cell lines, revealing structure-activity relationships (SARs) that underscore the importance of substituents on the phenyl ring for enhancing cytotoxicity.

- Anticonvulsant Studies : Compounds were evaluated in vivo for their ability to prevent seizures induced by pentylenetetrazol (PTZ), demonstrating significant protective effects.

- Antimicrobial Research : Thiazole derivatives were screened against various pathogens, indicating potential as new antimicrobial agents.

科学研究应用

Acetylcholinesterase Inhibition

Research indicates that compounds similar to (Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study reported that thiazole-containing compounds can effectively inhibit AChE, which is crucial for treating neurodegenerative diseases like Alzheimer’s disease . The IC50 values for related compounds were found to be as low as 2.7 µM, indicating potent activity.

Antimicrobial Properties

Compounds with structural similarities have shown promising antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these compounds was reported around 256 µg/mL, suggesting their potential use as antimicrobial agents.

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary studies indicate selective cytotoxicity towards human cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapy .

Case Study 1: Alzheimer’s Disease

In a study focusing on AChE inhibitors, derivatives of thiazole were synthesized and tested for their ability to inhibit AChE. The results demonstrated that certain derivatives exhibited strong inhibitory effects, supporting their potential therapeutic application for Alzheimer’s disease .

Case Study 2: Antimicrobial Activity

A series of thiazole derivatives were tested for antimicrobial efficacy. Among them, those similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

常见问题

Q. What are the key steps in synthesizing (Z)-N-(4-((2-cyano-2-(4-(4-ethoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide?

The synthesis involves:

- Substitution reactions : Reacting intermediates like 4-ethoxyphenyl-thiazole derivatives with cyano-containing precursors under alkaline conditions to form the vinyl linkage .

- Condensation : Using condensing agents (e.g., DCC or EDCI) to couple the thiazole-vinyl intermediate with the acetamide moiety, ensuring regioselectivity for the (Z)-configuration .

- Purification : Recrystallization from ethanol or acetone to achieve >95% purity, verified via HPLC .

Table 1 : Critical Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Substitution | K₂CO₃, DMF, 80°C | 65–70 | 90% |

| Condensation | EDCI, DCM, RT | 55–60 | 95% |

| Purification | Ethanol recrystallization | — | 98% |

Q. How is the (Z)-stereochemistry of the vinyl group confirmed experimentally?

- Nuclear Overhauser Effect (NOE) NMR : Irradiation of the vinyl proton shows spatial proximity to the thiazole ring protons, confirming the (Z)-configuration .

- X-ray crystallography : Resolves spatial arrangement; however, no crystal structure of this compound is reported yet. Alternative methods include comparing experimental and computational UV-Vis spectra for conjugation patterns .

Q. What analytical techniques are used to characterize this compound?

- LC-MS/HRMS : Confirms molecular weight (e.g., [M+H]⁺ = 383.4 g/mol) and fragmentation patterns .

- ¹H/¹³C NMR : Assigns peaks for the ethoxyphenyl (δ 1.4 ppm, triplet for CH₃; δ 4.1 ppm, quartet for OCH₂), thiazole (δ 7.3–7.5 ppm), and acetamide (δ 2.1 ppm, singlet for CH₃) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and cyano groups (C≡N at ~2220 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Replace EDCI with polymer-supported catalysts (e.g., PS-DCC) to simplify purification and improve yields to >70% .

- Solvent effects : Use toluene instead of DMF for condensation to reduce side reactions, leveraging azeotropic distillation for water removal .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours while maintaining stereochemical integrity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response profiling : Re-evaluate IC₅₀ values in standardized assays (e.g., MTT for cytotoxicity) to account for batch-to-batch variability .

- Metabolic stability tests : Use liver microsomes to identify if rapid degradation (e.g., cytochrome P450-mediated) causes inconsistent activity .

- Target validation : Confirm binding to hypothesized targets (e.g., TRK kinases) via SPR or thermal shift assays to rule off-target effects .

Q. How is the mechanism of action studied for anticancer activity?

- Kinase inhibition assays : Screen against a panel of 50 kinases (e.g., TRK, EGFR) at 1–10 µM concentrations to identify primary targets .

- Apoptosis markers : Measure caspase-3/7 activation and PARP cleavage in treated cancer cell lines (e.g., MCF-7) .

- ROS generation : Use DCFH-DA fluorescence to quantify reactive oxygen species, linking cytotoxicity to oxidative stress pathways .

Q. What computational methods predict the compound’s reactivity and stability?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate HOMO-LUMO gaps (e.g., ~4.5 eV) and nucleophilic attack sites .

- Molecular dynamics (MD) simulations : Simulate binding to TRK kinases over 100 ns trajectories to assess conformational stability .

- Degradation pathways : Use SPARTAN to model hydrolysis of the cyano group under physiological pH, predicting half-life >24 hours .

Data Contradiction Analysis

Q. Why do different studies report varying antimicrobial efficacy for this compound?

- Strain variability : Activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria depends on outer membrane permeability .

- Biofilm vs. planktonic assays : Biofilm-embedded cells show 10–100x higher resistance, necessitating standardized testing protocols .

- Synergistic effects : Combine with β-lactams (e.g., ampicillin) to overcome resistance mechanisms like efflux pumps .

Q. How to address discrepancies in reported solubility profiles?

- Solvent screening : Use DMSO for in vitro studies (solubility >10 mM) but switch to PEG-400 for in vivo formulations to avoid toxicity .

- pH-dependent solubility : Protonate the acetamide group at gastric pH (1.2) to enhance solubility by 5x compared to neutral conditions .

Methodological Guidelines

Designing a stability study for long-term storage:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。